molecular formula C9H7BrN2O2 B6590181 2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid CAS No. 1159829-39-6

2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid

Cat. No. B6590181
CAS RN: 1159829-39-6
M. Wt: 255.1
InChI Key:
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Description

2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid, or 6-BIPA, is a brominated imidazopyridine derivative of acetic acid. It is a small molecule that has been studied for its potential medical applications and has been used in a variety of research experiments. 6-BIPA has been found to interact with a range of proteins and enzymes, and its effects on biochemical and physiological processes have been studied.

Scientific Research Applications

6-BIPA has been studied for its potential medical applications, as it has been found to interact with a range of proteins and enzymes. It has been studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. 6-BIPA has also been studied for its potential use in the development of new drugs and in the study of biochemical and physiological processes.

Mechanism of Action

6-BIPA has been found to interact with a range of proteins and enzymes, and its mechanism of action has been studied. It has been found to interact with a variety of enzymes, including protein kinases, phosphatases, and proteases. It has also been found to interact with a variety of proteins, including transcription factors, nuclear receptors, and ion channels.
Biochemical and Physiological Effects
6-BIPA has been studied for its effects on biochemical and physiological processes. It has been found to affect the activity of a variety of enzymes, including protein kinases, phosphatases, and proteases. It has also been found to affect the expression of a variety of genes, including those involved in apoptosis, cell cycle regulation, and cell differentiation. In addition, 6-BIPA has been found to affect the activity of a variety of ion channels, including calcium, potassium, and sodium channels.

Advantages and Limitations for Lab Experiments

6-BIPA has a number of advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively stable and has a low toxicity. However, it is also important to note that 6-BIPA has a number of limitations for use in laboratory experiments. It is a brominated compound, which can make it difficult to synthesize and can cause difficulties in purification. In addition, it has a low solubility in water, which can limit its use in aqueous solutions.

Future Directions

There are a number of potential future directions for the study of 6-BIPA. These include the development of new synthesis methods, the exploration of its potential medical applications, the study of its effects on biochemical and physiological processes, the exploration of its potential uses in drug development, and the study of its mechanism of action. In addition, further research could be conducted into its potential use in the study of cell signaling pathways and the development of new therapeutic agents.

Synthesis Methods

6-BIPA can be synthesized through a variety of methods, including a condensation reaction between 6-bromoimidazole and acetic anhydride. This reaction is catalyzed by a base, such as sodium hydroxide, and yields 6-BIPA in high yields. Other methods of synthesis include the reaction of 6-bromoimidazole with ethyl acetoacetate, and the reaction of 6-bromoimidazole with anhydrous acetic acid and a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid involves the introduction of a bromine atom onto an imidazo[1,5-a]pyridine ring, followed by the addition of an acetic acid group to the resulting bromoimidazo[1,5-a]pyridine intermediate.", "Starting Materials": [ "2-cyanopyridine", "bromine", "acetic acid", "sodium hydroxide", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with bromine in the presence of sodium hydroxide to yield 6-bromoimidazo[1,5-a]pyridine.", "Step 2: The resulting bromoimidazo[1,5-a]pyridine intermediate is then reacted with hydrogen peroxide and acetic acid to yield 2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid.", "Step 3: The final product is purified through recrystallization from water." ] }

CAS RN

1159829-39-6

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.1

Purity

95

Origin of Product

United States

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